3,3'-Dimethyl-1-(4-phenyl-2-thiazolyl)-1'-(4-chlorophenyl)-5-hydroxy[4,5']-bipyrazol
Description
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Properties
IUPAC Name |
4-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5OS/c1-14-12-20(28(26-14)18-10-8-17(24)9-11-18)21-15(2)27-29(22(21)30)23-25-19(13-31-23)16-6-4-3-5-7-16/h3-13,27H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXQDCWBAPDTTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801126629 | |
| Record name | [4,5′-Bi-1H-pyrazol]-5-ol, 1′-(4-chlorophenyl)-3,3′-dimethyl-1-(4-phenyl-2-thiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801126629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129302-18-7 | |
| Record name | [4,5′-Bi-1H-pyrazol]-5-ol, 1′-(4-chlorophenyl)-3,3′-dimethyl-1-(4-phenyl-2-thiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801126629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3,3'-Dimethyl-1-(4-phenyl-2-thiazolyl)-1'-(4-chlorophenyl)-5-hydroxy[4,5']-bipyrazol is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a bipyridazine core with several substituents that are crucial for its biological activity. The presence of a thiazole ring and chlorophenyl group enhances its interaction with biological targets.
Anticancer Activity
Research has demonstrated that derivatives of pyrazoline compounds exhibit significant anticancer properties. In particular, related compounds have shown selective cytotoxicity against various cancer cell lines:
- Cytotoxicity : A study reported that certain pyrazoline derivatives had IC50 values ranging from 3.96 to 4.38 μM against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, indicating strong anticancer potential .
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest. Compounds similar to this compound have been shown to inhibit Topoisomerase II, a key enzyme in DNA replication and repair .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antimicrobial Efficacy : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains. The specific mechanisms are yet to be fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| Thiazole Ring | Enhances cytotoxicity |
| Chlorophenyl Group | Increases binding affinity to targets |
| Hydroxyl Group | Contributes to solubility and bioavailability |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- In Vivo Studies : One study investigated the efficacy of related pyrazoline derivatives in mouse models bearing MCF-7 xenografts. Results indicated significant tumor reduction at doses as low as 10 mg/kg .
- Molecular Docking Studies : Computational studies have shown that the compound interacts favorably with key proteins involved in cancer progression, suggesting potential as a lead compound for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
